REACTION_CXSMILES
|
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].S(=O)(=O)(O)O.[N+:11]([N:14]([CH3:17])[CH2:15]O)([O-:13])=[O:12]>>[N+:3]([N:2]([CH2:15][N:14]([N+:11]([O-:13])=[O:12])[CH3:17])[CH3:1])([O-:5])=[O:4]
|
Name
|
methylnitramine
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
CN[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N(CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N(CO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This mixture was slowly added to 300 ml
|
Type
|
TEMPERATURE
|
Details
|
had previously been cooled to -5° C. to -10° C
|
Type
|
ADDITION
|
Details
|
The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the separation of the methylene chloride phase
|
Type
|
EXTRACTION
|
Details
|
the water phase was repeatedly extracted with methylene chloride
|
Type
|
WASH
|
Details
|
twice washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered out
|
Type
|
CUSTOM
|
Details
|
the methylene chloride was removed by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
leaving an oily liquid
|
Type
|
CUSTOM
|
Details
|
The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])N(C)CN(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |